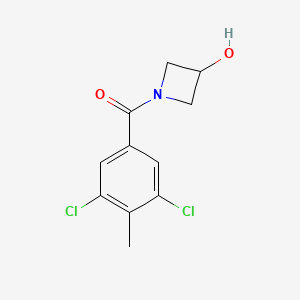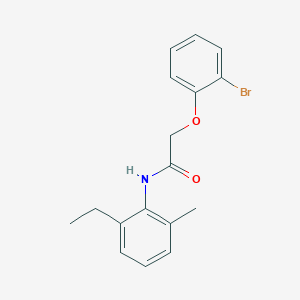
2-(2-bromophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-bromophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide, commonly known as BPEA, is an organic compound that is widely used in scientific research. BPEA is a potent and selective agonist of the G protein-coupled receptor 55 (GPR55), which is a member of the cannabinoid receptor family. In recent years, there has been a growing interest in BPEA due to its potential therapeutic applications in various diseases.
作用机制
BPEA acts as an agonist of the 2-(2-bromophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide receptor, which is a member of the cannabinoid receptor family. 2-(2-bromophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide is expressed in various tissues, including the brain, immune system, and cardiovascular system. Activation of 2-(2-bromophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide by BPEA leads to the activation of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
Biochemical and Physiological Effects:
BPEA has been shown to have various biochemical and physiological effects. Studies have shown that BPEA can induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce oxidative stress. BPEA has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
BPEA has several advantages for lab experiments. It is a potent and selective agonist of the 2-(2-bromophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide receptor, which allows for the study of the specific effects of 2-(2-bromophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide activation. BPEA is also relatively easy to synthesize and is commercially available. However, BPEA has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with. Additionally, BPEA has not been extensively studied in vivo, which limits its potential therapeutic applications.
未来方向
There are several future directions for the study of BPEA. One potential direction is the study of the effects of BPEA in vivo. This would allow for a better understanding of the potential therapeutic applications of BPEA. Another potential direction is the development of more potent and selective agonists of the 2-(2-bromophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide receptor. This could lead to the development of novel therapies for various diseases. Additionally, the study of the signaling pathways activated by BPEA could lead to a better understanding of the role of 2-(2-bromophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide in various physiological processes.
合成方法
BPEA can be synthesized through a multi-step process starting from 2-bromoanisole and 2-ethyl-6-methylphenol. The first step involves the reaction of 2-bromoanisole with sodium hydride to form the corresponding phenoxide. This is followed by the reaction of the phenoxide with 2-ethyl-6-methylphenol in the presence of a base to yield the intermediate compound. The final step involves the reaction of the intermediate with acetic anhydride to form BPEA.
科学研究应用
BPEA has been extensively studied in scientific research due to its potential therapeutic applications. Studies have shown that BPEA has anti-inflammatory, anti-cancer, and neuroprotective effects. BPEA has also been shown to have analgesic properties and may be useful in the treatment of pain.
属性
IUPAC Name |
2-(2-bromophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2/c1-3-13-8-6-7-12(2)17(13)19-16(20)11-21-15-10-5-4-9-14(15)18/h4-10H,3,11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVDVTBZBBVZBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)COC2=CC=CC=C2Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-chlorophenyl)-2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5691750.png)
![2-(1-piperidinylmethyl)-1H-naphtho[2,3-d]imidazole](/img/structure/B5691756.png)
![1-[3-(4-methyl-1-piperazinyl)propyl]chromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B5691764.png)
![1-(2-methyl-6-propyl-4-pyrimidinyl)-N-[(3R)-3-pyrrolidinyl]-4-piperidinamine dihydrochloride](/img/structure/B5691771.png)
![1-(4-isopropylphenyl)-5-oxo-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5691777.png)
![N-(2,4-dimethoxyphenyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5691781.png)
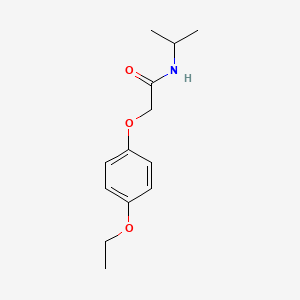
![5,5-dimethyl-3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5691798.png)
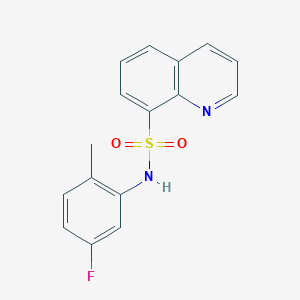
![4-(2-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}morpholin-4-yl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5691831.png)
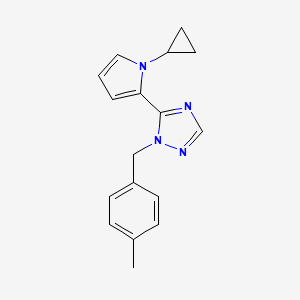
![2-methyl-5-{[(4-methylphenyl)thio]methyl}-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5691838.png)
![N~7~-(2,5-dimethoxyphenyl)-6,8,10-triazaspiro[4.5]deca-6,8-diene-7,9-diamine](/img/structure/B5691846.png)
